

Mass spectrometry fragmentation pattern of 2-(2-Methoxybenzoyl)pyridine

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Compound of Interest

Compound Name: 2-(2-Methoxybenzoyl)pyridine

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **2-(2-Methoxybenzoyl)pyridine**

Introduction

2-(2-Methoxybenzoyl)pyridine is a chemical compound featuring a pyridine ring linked to a benzoyl group, which is substituted with a methoxy group at the ortho position of the phenyl ring.[1][2][3] With a molecular formula of $C_{13}H_{11}NO_2$ and a molecular weight of 213.23 g/mol, its structure presents several key features that dictate its behavior under mass spectrometric analysis.[1][4] Understanding the fragmentation pattern of such molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in drug development and chemical research.

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides detailed structural information by analyzing the mass-to-charge ratio of a molecule and its fragments.[5][6] When a molecule like **2-(2-Methoxybenzoyl)pyridine** is subjected to EI, it is ionized to form a molecular ion ($M^{+\bullet}$), which is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements.[7][8] This guide provides a detailed, mechanistically-driven analysis of the expected fragmentation pathways of **2-(2-Methoxybenzoyl)pyridine**, offering field-proven insights for researchers and scientists.

Section 1: The Molecular Ion

Upon entering the ionization chamber of a mass spectrometer, the **2-(2-Methoxybenzoyl)pyridine** molecule is bombarded with high-energy electrons, leading to the ejection of one of its own electrons. This process forms the positively charged radical ion known as the molecular ion ($M+\bullet$).

- **M+• Peak:** For **2-(2-Methoxybenzoyl)pyridine**, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 213.
- **Significance:** The stability of the aromatic rings in the structure ensures that this molecular ion peak is typically distinct and readily identifiable, serving as the starting point for piecing together the fragmentation puzzle.^{[6][9]}

Section 2: Primary Fragmentation Pathways: The Dominance of Alpha-Cleavage

The most characteristic fragmentation for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.^[9] In **2-(2-Methoxybenzoyl)pyridine**, there are two such bonds, leading to two primary and highly informative fragmentation pathways. The stability of the resulting carbocation is a key factor determining the relative abundance of the fragment ions.^{[8][10]}

- **Formation of the 2-Methoxybenzoyl Cation (m/z 135):** Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the formation of the 2-methoxybenzoyl cation. This is often a highly favored pathway, potentially leading to the base peak in the spectrum.
 - **Reaction:** $C_{13}H_{11}NO_2+\bullet \rightarrow [CH_3OC_6H_4CO]^+ + C_5H_4N\bullet$
 - **Fragment Ion:** The stable, resonance-delocalized 2-methoxybenzoyl cation appears at m/z 135.
- **Formation of the 2-Pyridoyl Cation (m/z 106):** Alternatively, alpha-cleavage can occur on the other side of the carbonyl group, breaking the bond with the methoxyphenyl ring. This pathway forms the 2-pyridoyl cation.
 - **Reaction:** $C_{13}H_{11}NO_2+\bullet \rightarrow [C_5H_4NCO]^+ + CH_3OC_6H_4\bullet$

- Fragment Ion: The 2-pyridoyl cation is observed at m/z 106.

Section 3: Fragmentation Involving the Methoxy Substituent

The ortho-methoxy group is another active site for fragmentation, providing characteristic losses that are diagnostic for this structural feature.

- Loss of a Methyl Radical ($\bullet\text{CH}_3$): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the molecular ion.[\[11\]](#)
 - Reaction: $\text{C}_{13}\text{H}_{11}\text{NO}_2^{+\bullet} \rightarrow [\text{M} - \text{CH}_3]^{+\bullet} + \bullet\text{CH}_3$
 - Fragment Ion: This cleavage results in an ion at m/z 198 (213 - 15).
- Loss of Formaldehyde (CH_2O) via Ortho Effect: The ortho positioning of the methoxy group relative to the benzoyl bridge can facilitate a rearrangement, leading to the elimination of a neutral formaldehyde molecule. This "ortho effect" is a well-documented phenomenon in the mass spectrometry of substituted aromatic compounds.[\[11\]](#)
 - Reaction: $\text{C}_{13}\text{H}_{11}\text{NO}_2^{+\bullet} \rightarrow [\text{M} - \text{CH}_2\text{O}]^{+\bullet} + \text{CH}_2\text{O}$
 - Fragment Ion: The loss of 30 Da results in an ion at m/z 183. This fragment corresponds to the molecular ion of the parent compound, 2-benzoylpyridine.[\[12\]](#)

Section 4: Secondary Fragmentation Pathways

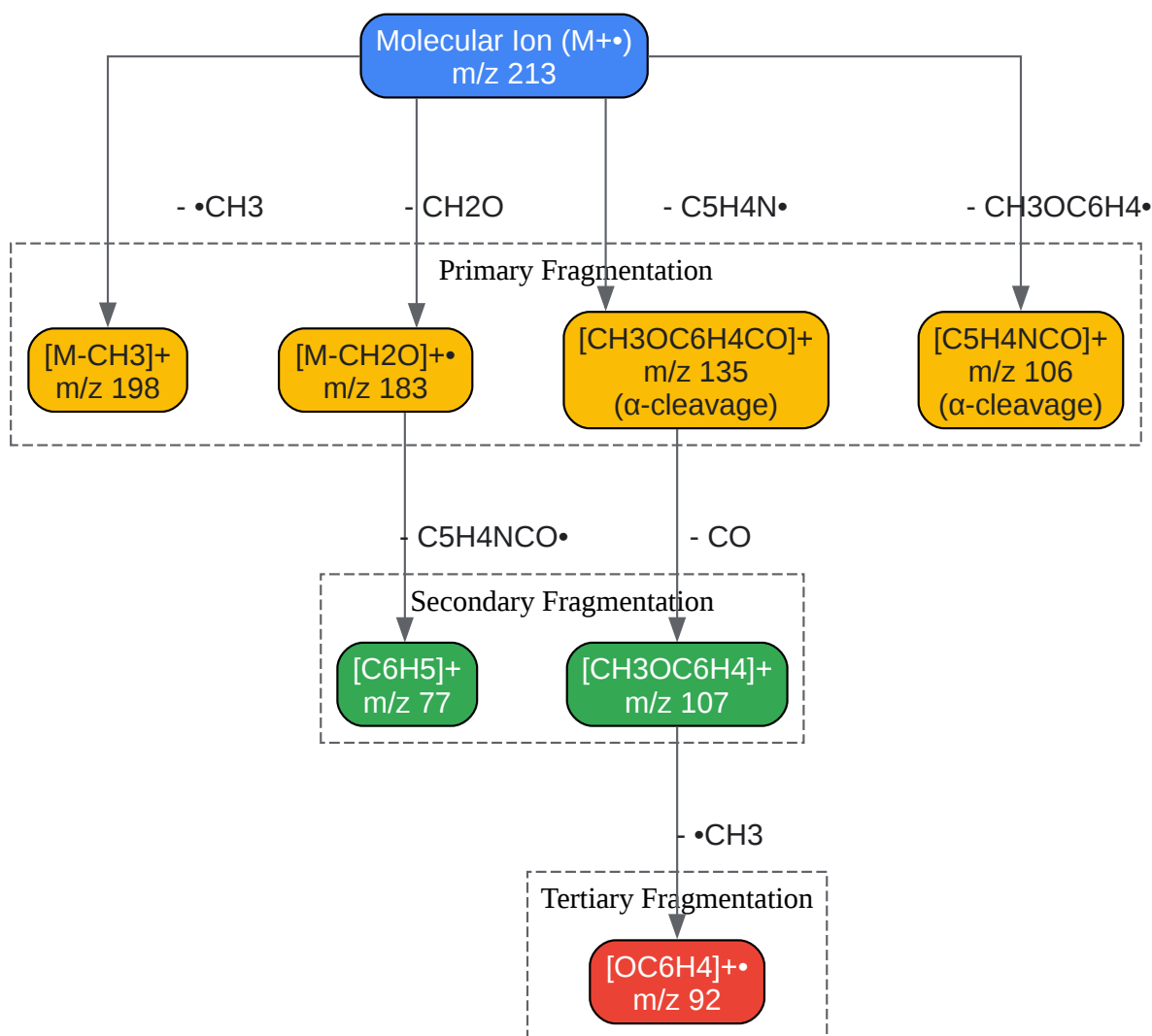
The primary fragments generated through alpha-cleavage and substituent-driven cleavages are themselves subject to further fragmentation, providing additional layers of structural confirmation.

- Decarbonylation: Acylium ions, such as the one at m/z 135, are prone to losing a molecule of carbon monoxide (CO).
 - Reaction: $[\text{CH}_3\text{OC}_6\text{H}_4\text{CO}]^+ \rightarrow [\text{CH}_3\text{OC}_6\text{H}_4]^+ + \text{CO}$

- Fragment Ion: This secondary fragmentation leads to the 2-methoxyphenyl cation at m/z 107 (135 - 28).
- Further Fragmentation of m/z 107: The 2-methoxyphenyl cation can subsequently lose a methyl radical to form a phenoxy-type cation.
 - Reaction: $[\text{CH}_3\text{OC}_6\text{H}_4]^+ \rightarrow [\text{OC}_6\text{H}_4]^+ + \cdot\text{CH}_3$
 - Fragment Ion: This results in an ion at m/z 92.
- Generation of Phenyl and Pyridyl Ions: Smaller, stable aromatic cations are also commonly observed.
 - Pyridyl Cation (m/z 78): This ion can be formed through various pathways.
 - Phenyl Cation (m/z 77): The 2-benzoylpyridine ion (m/z 183) can undergo alpha-cleavage to lose the pyridoyl radical, forming the phenyl cation at m/z 77.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascades originating from the molecular ion of **2-(2-Methoxybenzoyl)pyridine**.



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Caption: Fragmentation pathway of **2-(2-Methoxybenzoyl)pyridine** under EI-MS.

Summary of Key Fragment Ions

m/z	Proposed Structure/Formula	Origin
213	[C ₁₃ H ₁₁ NO ₂] ⁺ •	Molecular Ion (M ⁺ •)
198	[C ₁₂ H ₈ NO ₂] ⁺	M ⁺ • - •CH ₃
183	[C ₁₂ H ₉ NO] ⁺ •	M ⁺ • - CH ₂ O (Ortho Effect)
135	[C ₈ H ₇ O ₂] ⁺	α-cleavage (loss of pyridyl radical)
107	[C ₇ H ₇ O] ⁺	From m/z 135 (loss of CO)
106	[C ₆ H ₄ NO] ⁺	α-cleavage (loss of methoxyphenyl radical)
92	[C ₆ H ₄ O] ⁺ •	From m/z 107 (loss of •CH ₃)
78	[C ₅ H ₄ N] ⁺	Pyridyl cation
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocol: Electron Ionization Mass Spectrometry

To ensure the generation of a reproducible and interpretable mass spectrum, the following protocol outlines a self-validating system for the analysis of **2-(2-Methoxybenzoyl)pyridine**.

1. Sample Preparation:

- Dissolve 1 mg of **2-(2-Methoxybenzoyl)pyridine** in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
- Ensure the sample is fully dissolved and free of particulate matter.

2. Instrument Setup (Typical GC-MS or Direct Infusion Parameters):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that provides sufficient fragmentation for structural elucidation while maintaining reproducibility for library matching.

- Ion Source Temperature: 230 °C. This temperature ensures sample vaporization without causing thermal degradation.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-300. This range will cover the molecular ion and all significant fragments.
- Solvent Delay (for GC-MS): Set a suitable delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.

3. Data Acquisition:

- Inject an appropriate volume (e.g., 1 μ L for GC-MS) or infuse the sample at a constant rate.
- Acquire the mass spectrum across the chromatographic peak corresponding to the analyte or for a stable period during infusion.

4. Validation and Interpretation:

- Confirm the presence of the molecular ion at m/z 213.
- Identify the base peak and verify its correspondence to one of the predicted stable fragments (e.g., m/z 135).
- Correlate the observed fragment ions with the predicted pathways outlined in this guide. The presence of key ions (m/z 198, 183, 135, 107, 106) provides strong evidence for the proposed structure.

Conclusion

The electron ionization mass spectrum of **2-(2-Methoxybenzoyl)pyridine** is characterized by a series of well-defined fragmentation pathways. The primary cleavages are dominated by alpha-cleavage adjacent to the carbonyl group, yielding the highly stable 2-methoxybenzoyl (m/z 135) and 2-pyridoyl (m/z 106) cations. Further diagnostic information is provided by cleavages involving the methoxy substituent, including the loss of a methyl radical (to m/z 198) and the characteristic ortho-effect-driven loss of formaldehyde (to m/z 183). Subsequent fragmentation of these primary ions through decarbonylation and other losses provides a comprehensive and logical pattern that allows for the unambiguous structural confirmation of the molecule. This guide serves as a foundational reference for researchers utilizing mass spectrometry for the analysis of this and structurally related compounds.

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